molecular formula C10H18N2O4 B1620022 4-(1-Piperidinyl)-L-glutamic acid CAS No. 32899-77-7

4-(1-Piperidinyl)-L-glutamic acid

Cat. No.: B1620022
CAS No.: 32899-77-7
M. Wt: 230.26 g/mol
InChI Key: YIKWBGMEIPZPAQ-JAMMHHFISA-N
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Description

4-(1-Piperidinyl)-L-glutamic acid is a derivative of L-glutamic acid, wherein a piperidinyl group is substituted at the γ-carboxyl position. This modification confers distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry and metabolic studies. The piperidinyl moiety enhances interactions with protein binding pockets, particularly in enzymes like 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC), where the scaffold engages in π−π interactions and hydrogen bonding . Synthetic routes for such derivatives often involve coupling protected glutamic acid esters with acyl chlorides or mixed anhydrides, as seen in the preparation of analogous compounds like N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid γ-methyl ester .

Properties

CAS No.

32899-77-7

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

(2S)-2-amino-4-piperidin-1-ylpentanedioic acid

InChI

InChI=1S/C10H18N2O4/c11-7(9(13)14)6-8(10(15)16)12-4-2-1-3-5-12/h7-8H,1-6,11H2,(H,13,14)(H,15,16)/t7-,8?/m0/s1

InChI Key

YIKWBGMEIPZPAQ-JAMMHHFISA-N

SMILES

C1CCN(CC1)C(CC(C(=O)O)N)C(=O)O

Isomeric SMILES

C1CCN(CC1)C(C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1CCN(CC1)C(CC(C(=O)O)N)C(=O)O

Other CAS No.

105880-20-4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Variable Bridge Lengths

The length of the bridge connecting the glutamic acid backbone to substituents significantly impacts molecular interactions. For example:

  • 4-atom bridge analogues , such as 4-(1-piperidinyl)-L-glutamic acid, optimize binding through enhanced hydrophobic interactions and proper orientation of the L-glutamate moiety .

Table 1: Impact of Bridge Length on Protein Interactions

Bridge Length Key Interactions Potency (IC₅₀ or Kᵢ) Reference
3-atom No π−π with Phe315; weak H-bonding >10 μM
4-atom Strong π−π with Phe315; stable H-bonding <1 μM

Stereochemical Variants: L- vs. D-Glutamic Acid Conjugates

Stereochemistry critically influences physicochemical properties. For instance:

  • L-glutamic acid conjugates (e.g., this compound) exhibit retention times and fragmentation patterns distinct from their D-glutamic acid isomers . Despite similar MS/MS spectra, these isomers are separable via chromatography due to differences in hydrophobicity .

Table 2: Retention Time Comparison of Stereoisomers

Compound Retention Time (min) Reference
This compound 8.2
4-(1-Piperidinyl)-D-glutamic acid 7.8

Metabolic Stability and Isotopic Labeling

Unlike unmodified L-glutamine or L-glutamic acid, the piperidinyl substitution in this compound may alter metabolic pathways. Isotopic labeling studies (e.g., ¹³C₂-glutamine → ¹³C₂-glutamic acid) demonstrate minimal degradation in cerebrospinal fluid, suggesting that bulky substituents like piperidinyl groups could further stabilize against enzymatic conversion .

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